molecular formula C23H27NO5 B1143221 Fmoc-Asparaginol(Trt) CAS No. 161529-14-2

Fmoc-Asparaginol(Trt)

Cat. No. B1143221
M. Wt: 397.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asparaginol(Trt) is a compound used in peptide synthesis . Its IUPAC name is 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate . The molecular weight of Fmoc-Asparaginol(Trt) is 582.7 .


Synthesis Analysis

Fmoc-Asparaginol(Trt) is used in peptide synthesis and has good solubility properties in most organic solvents . The synthesis of Fmoc-Asparaginol(Trt) involves coupling procedures .


Molecular Structure Analysis

The molecular formula of Fmoc-Asparaginol(Trt) is C38H34N2O4 . The Hill formula is C₃₈H₃₂N₂O₅ .


Chemical Reactions Analysis

Fmoc-Asparaginol(Trt) is used in Fmoc solid-phase peptide synthesis . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .


Physical And Chemical Properties Analysis

The molar mass of Fmoc-Asparaginol(Trt) is 596.69 g/mol . It has a melting point of 220 °C . The solubility of Fmoc-Asparaginol(Trt) is less than 0.00005 g/l .

Scientific Research Applications

Fmoc-Asparaginol(Trt), also known as N-α-Fmoc-N-β-trityl-L-asparagine, is a derivative of the amino acid asparagine . It is commonly used in peptide synthesis . Here’s a brief overview of its use:

1. Field: Peptide Synthesis Fmoc-Asparaginol(Trt) is used as a building block in the synthesis of peptides . Peptides are short chains of amino acids that are linked together, and they play many important roles in the body.

2. Application The compound is used to introduce the amino acid asparagine into a peptide chain . The Fmoc group protects the amino group of the asparagine, while the Trt group protects the side chain. These protecting groups prevent unwanted reactions from occurring during the synthesis process .

3. Method of Application In peptide synthesis, Fmoc-Asparaginol(Trt) is added to a solid support, and the Fmoc group is then removed to expose the amino group. The next amino acid (with its own protecting group) is then added to the chain. This process is repeated until the desired peptide is synthesized .

4. Results or Outcomes The use of Fmoc-Asparaginol(Trt) in peptide synthesis has been shown to result in significantly purer peptides than other derivatives used for the introduction of asparagine . The Trt protecting group can be removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .

1. Field: Protection of Polyfunctional α-Amino Acids Fmoc-Asparaginol(Trt) can be used in the protection of polyfunctional α-amino acids . This is a crucial step in peptide synthesis, especially when the peptide being synthesized contains multiple functional groups that need to be protected .

2. Application The compound is used to protect the amino and side chain groups of asparagine during the synthesis of peptides that contain multiple functional groups . This prevents unwanted reactions from occurring during the synthesis process .

3. Method of Application In the synthesis of trityl-protected peptides, Fmoc-Asparaginol(Trt) and similar compounds are added to the peptide chain. The Fmoc and Trt groups protect the amino and side chain groups of asparagine, respectively .

4. Results or Outcomes The use of Fmoc-Asparaginol(Trt) in the protection of polyfunctional α-amino acids has been shown to result in the successful synthesis of trityl-protected peptides . For example, Trt-Ser (Trt)-Phe-NH2 is one such peptide that has been synthesized using this method .

Safety And Hazards

Fmoc-Asparaginol(Trt) is toxic to aquatic life with long-lasting effects . It should be stored at 2-8°C . The oral LD50 in rats is greater than 2000 mg/kg .

Future Directions

Fmoc-Asparaginol(Trt) is used for research and development purposes . It is not intended for medicinal, household, or other uses .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPYFGFABGWFFO-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673773
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asparaginol(Trt)

CAS RN

161529-14-2
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.